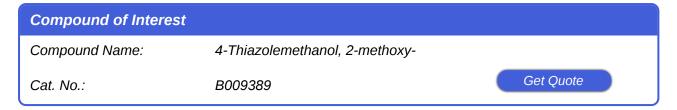


# Spectroscopic and Synthetic Profile of 2-Methoxy-4-(hydroxymethyl)thiazole: A Technical Overview

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of thiazole derivatives, with a specific focus on compounds structurally related to **4-Thiazolemethanol, 2-methoxy-**. Due to the limited availability of specific experimental data for the requested molecule, this document leverages data from closely related and well-characterized analogs to provide a representative and instructive profile. The methodologies and spectral interpretations presented herein are foundational for the characterization of novel thiazole-based compounds in drug discovery and development.

### **Spectroscopic Data Analysis**

The spectroscopic characterization of thiazole derivatives is fundamental to confirming their chemical structure and purity. The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a representative compound, 2-methoxy-4-(hydroxymethyl)thiazole, based on the analysis of analogous structures.

#### Table 1: Representative <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data



Assignment	<sup>1</sup> H NMR (ppm)	<sup>13</sup> C NMR (ppm)
Methoxy (CH₃)	~3.9 - 4.1 (s)	~56 - 58
Methylene (CH <sub>2</sub> )	~4.6 - 4.8 (s)	~59 - 62
Thiazole H-5	~7.0 - 7.2 (s)	~115 - 118
Thiazole C-2	-	~168 - 172
Thiazole C-4	-	~150 - 155
Thiazole C-5	-	~115 - 118
Hydroxyl (OH)	Variable	-

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

Table 2: Key Infrared (IR) Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
O-H (Alcohol)	Stretching, broad	3200 - 3600
C-H (sp³)	Stretching	2850 - 3000
C=N (Thiazole)	Stretching	1570 - 1620
C=C (Thiazole)	Stretching	1450 - 1550
C-O (Methoxy)	Stretching	1050 - 1250
C-O (Alcohol)	Stretching	1000 - 1200

**Table 3: Mass Spectrometry (MS) Fragmentation** 



Technique	Expected m/z Values	Interpretation
Electrospray (ESI+)	[M+H]+, [M+Na]+	Molecular ion and common adducts
Electron Impact (EI)	M <sup>+</sup> , fragments	Molecular ion and characteristic fragments from the loss of CH <sub>3</sub> O, CH <sub>2</sub> OH, etc.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in the field of organic chemical analysis.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Data is processed using standard NMR software.

#### Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

#### **Mass Spectrometry (MS)**

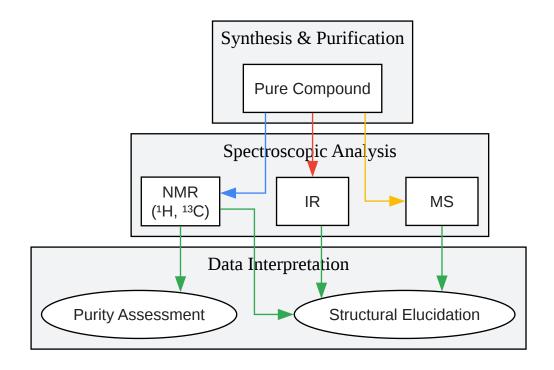
Mass spectra can be acquired using various ionization techniques. For molecular weight determination, Electrospray Ionization (ESI) is often used, with the sample dissolved in a suitable solvent like methanol or acetonitrile. Electron Impact (EI) ionization can be employed to obtain fragmentation patterns that aid in structural elucidation.

# Synthetic Workflow and Characterization



A plausible synthetic route to 2-methoxy-4-(hydroxymethyl)thiazole involves the reduction of a corresponding aldehyde precursor. This common synthetic transformation is a reliable method for the preparation of primary alcohols.





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